molecular formula C10H5F7O B1582123 Heptafluoropropyl phenyl ketone CAS No. 559-91-1

Heptafluoropropyl phenyl ketone

Cat. No.: B1582123
CAS No.: 559-91-1
M. Wt: 274.13 g/mol
InChI Key: UKYZDGAVBNKBPQ-UHFFFAOYSA-N
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Description

Heptafluoropropyl phenyl ketone is a useful research compound. Its molecular formula is C10H5F7O and its molecular weight is 274.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42768. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Heptafluoropropyl phenyl ketone, a type of ketone, primarily targets the alpha carbon in enolate anions . This is a key site for electrophilic substitution, which is a fundamental transformation in the Aldol Reaction .

Mode of Action

The interaction of this compound with its targets results in a dimerization of the ketone to a beta-hydroxy ketone . This process involves the alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .

Biochemical Pathways

This compound affects several crucial mammalian metabolic pathways. These include beta-oxidation (fatty acid oxidation), the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols . The compound’s action on these pathways can lead to various downstream effects, influencing energy homeostasis and other physiological processes .

Pharmacokinetics

Its molecular weight of 274135 suggest that it may have significant bioavailability.

Result of Action

The action of this compound leads to the formation of a beta-hydroxy ketone . This is a result of the dimerization process, which involves the alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule . The beta-hydroxy ketone can then undergo a subsequent elimination of water, leading to the formation of an alpha, beta-unsaturated ketone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the base-catalyzed elimination of water from the beta-hydroxy ketone occurs with heating . Additionally, the compound’s action may be influenced by the presence of other reactants, as at least one of the reactants must have alpha hydrogens for the Aldol Reaction to occur .

Biochemical Analysis

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZDGAVBNKBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285776
Record name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-91-1
Record name 559-91-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 559-91-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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